molecular formula C16H13NO3S B2971217 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 2035007-89-5

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2971217
CAS No.: 2035007-89-5
M. Wt: 299.34
InChI Key: NCONVXABSCURQM-SOFGYWHQSA-N
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Description

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a combination of furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a bifuran derivative and a thiophene derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions are often mediated by the compound’s heterocyclic rings, which can form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide apart is its combination of furan and thiophene rings, which confer unique chemical and biological properties. This structural uniqueness allows it to participate in a diverse array of reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(8-6-13-3-2-10-21-13)17-11-12-5-7-15(20-12)14-4-1-9-19-14/h1-10H,11H2,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCONVXABSCURQM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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